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Compound of Interest

2-(Dimethylamino)quinoline-4-
Compound Name:

carboxylic acid
CAS No.: 933728-79-1

Cat. No.: B603303

Get Quote

Deciphering GPR35 Signhaling: A Selective Agonist
Probe & Scaffold
Introduction & Biological Significance

2-(Dimethylamino)quinoline-4-carboxylic acid (CAS: 933728-79-1) is a specialized
heterocyclic building block and bioactive probe belonging to the cinchoninic acid class. While
historically associated with antimalarial pharmacophores, its primary utility in modern
pharmacology lies in its activity as a G-Protein Coupled Receptor 35 (GPR35) agonist and its
role as a privileged scaffold for fragment-based drug discovery (FBDD).

This compound acts as a synthetic isostere of Kynurenic Acid (the endogenous GPR35 ligand).
By substituting the 4-hydroxyl group of kynurenic acid with a carboxylic acid and introducing a
dimethylamino group at position 2, the molecule retains the critical electrostatic footprint
required for receptor binding while altering metabolic stability and lipophilicity.

Key Applications:
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e GPR35 Agonism: Used to study the orphan receptor GPR35, which regulates inflammation,
pain perception (nociception), and gastrointestinal homeostasis.

» Fragment-Based Drug Discovery: Serves as a "core fragment” for developing inhibitors of
Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACS).

e Chemical Biology: Acts as a ligand to induce
-arrestin recruitment and receptor internalization in assay development.

Mechanism of Action: GPR35 Activation

The biological activity of 2-(dimethylamino)quinoline-4-carboxylic acid is defined by its
interaction with the orthosteric site of GPR35.

e Ligand Binding: The carboxylate moiety forms a salt bridge with Arg164 (human GPR35), a
critical residue for ligand recognition. The quinoline ring engages in

stacking with aromatic residues (e.g., Tyrl68) in the binding pocket.

 Signal Transduction: Upon binding, the compound stabilizes the active conformation of
GPR35.

o G

Pathway: RhoA activation
Cytoskeletal remodeling.

o G

Pathway: Inhibition of Adenylyl Cyclase
Reduced cAMP.

o -Arrestin Recruitment: Desensitization and internalization of the receptor.
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o Physiological Outcome: In immune cells (macrophages/mast cells), activation suppresses
cytokine release (anti-inflammatory). In nociceptors, it modulates pain signaling.

Visualization: GPR35 Signaling Cascade
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Caption: GPR35 signaling pathways activated by 2-amino-quinoline derivatives. Note: Calcium
mobilization is often measured using Gqi chimeric G-proteins in vitro.

Experimental Protocols
Protocol A: Compound Preparation & Solubility
» Molecular Weight: 216.24 g/mol
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 Solubility: Low in neutral water; soluble in DMSO (up to 50 mM) or dilute alkali (0.1 M
NaOH).

Step-by-Step Preparation:

e Stock Solution (10 mM): Weigh 2.16 mg of powder. Dissolve in 1 mL of 100% DMSO. Vortex
for 30 seconds until clear.

« Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw
cycles.

o Working Solution: Dilute the stock 1:1000 in assay buffer (HBSS + 20 mM HEPES) to
achieve a 10 uM working concentration. Ensure the final DMSO concentration is <0.5% to
avoid cytotoxicity.

Protocol B: GPR35 Calcium Mobilization Assay (FLIPR)
Context: Since GPR35is G

coupled, native calcium signals are weak. This protocol uses a G
chimeric cell line (e.g., CHO-GPR35-Gqi5) to force calcium release upon agonist binding.

Materials:

e CHO-K1 cells stably expressing human GPR35 and G

e FLIPR Calcium 6 Assay Kit (Molecular Devices).
o Assay Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.
Workflow:

o Cell Seeding: Plate 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated
plate. Incubate overnight at 37°C/5% CO
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e Dye Loading: Remove culture media. Add 20 pL of Calcium 6 dye loading buffer. Incubate for
2 hours at 37°C.

o Compound Addition:

o Prepare a 5x concentration series of 2-(Dimethylamino)quinoline-4-carboxylic acid
(Range: 1 nM to 100 pM).

o Place the compound plate and cell plate into the FLIPR Tetra system.
o Inject 5 pL of compound into the cell plate (Final volume 25 pL).

o Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1 second for 60
seconds, then every 6 seconds for 2 minutes.

e Analysis: Calculate

(Max - Min fluorescence). Plot Log[Concentration] vs. Response to determine EC

Protocol C:

-Arrestin Recruitment Assay (Tango)

Context: Validates that the compound recruits

-arrestin, a hallmark of GPCR activation distinct from G-protein signaling.

Workflow:

o Transfection: Transfect HTLA cells (HEK293 containing a luciferase reporter) with a GPR35-
TEV-tTA fusion plasmid.

o Treatment: 24 hours post-transfection, treat cells with serially diluted 2-
(Dimethylamino)quinoline-4-carboxylic acid.

e Incubation: Incubate for 16—20 hours at 37°C. (This allows
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-arrestin-protease recruitment to cleave the tTA transcription factor, driving luciferase
expression).

o Detection: Add Bright-Glo™ Luciferase Reagent. Read luminescence on a plate reader.

e Validation: Use Zaprinast (10 uM) as a positive control.

Quantitative Data Summary

Note: Values are representative of the 2-aminoquinoline-4-carboxylic acid class.

Assay Type Parameter Typical Value Notes

Competition vs.

GPR35 Binding 0.5-5.0 uMm ) )

[BH]Kynurenic Acid

o Dependent on species

Ca2* Mobilization 1.0-10 uM

(Human vs. Rat)

£ 0. 15 UM Lower potency than
-Arrestin ' H G-protein signaling
Solubility >50 mM In DMSO
LogP Calculated ~2.2 Moderate lipophilicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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